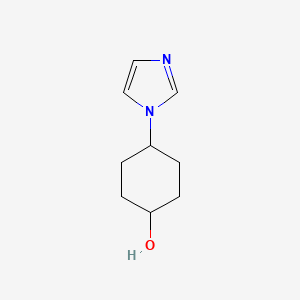

4-Imidazol-1-yl-cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-imidazol-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C9H14N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-9,12H,1-4H2 |

InChI Key |

BFRIPECZNDHAOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N2C=CN=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Imidazol 1 Yl Cyclohexanol and Its Analogues

Direct Synthetic Routes to 4-Imidazol-1-yl-cyclohexanol

Direct methods for synthesizing the this compound core structure often involve the formation of the crucial carbon-nitrogen bond between the imidazole (B134444) and cyclohexane (B81311) rings. These strategies are valued for their efficiency and atom economy.

Nucleophilic Ring-Opening Reactions of Cyclohexene (B86901) Epoxides with Imidazole

A primary and regioselective method for the synthesis of hydroxyl-functionalized imidazoles involves the nucleophilic ring-opening of epoxides. researchgate.net In this approach, imidazole acts as a nucleophile, attacking the epoxide ring of cyclohexene oxide. This reaction is often carried out without a catalyst and in the absence of a solvent, highlighting its efficiency and environmental friendliness. researchgate.net The reaction of imidazole with cyclohexene oxide can produce the corresponding functionalized imidazole, in this case, a precursor to this compound, with moderate to good yields. researchgate.net For instance, reacting imidazole with cyclohexene oxide at 60°C can yield the desired 1-(β-hydroxyalkyl)imidazole in a regioselective manner. researchgate.net

The regioselectivity of the ring-opening is a key feature of this method. Lewis acids can be employed to react with the oxygen atom of the epoxide, forming a metal-OR bond and creating an oxonium ion that is primed for nucleophilic attack by imidazole. researchgate.net This strategy provides a straightforward route to 1,2-amino alcohols, which are valuable intermediates in organic synthesis. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Epoxide | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexene oxide | Imidazole | 60°C, solvent-free | 2-(1H-Imidazol-1-yl)cyclohexanol | 60% | researchgate.net |

| Cyclohexene oxide | 1,2,4-Triazole | Solvent-free, slight temp. increase | trans-(±)-2-(1H-1,2,4-triazol-1-yl)cyclohexanol | Improved yield | researchgate.net |

Michael Addition Strategies Involving Cyclohexenones Followed by Carbonyl Reduction

The aza-Michael addition represents a powerful tool for carbon-nitrogen bond formation. benthamopenarchives.com This strategy involves the conjugate addition of imidazole to an α,β-unsaturated carbonyl compound like cyclohexenone. benthamopenarchives.comresearchgate.net This reaction produces a β-amino carbonyl compound, which can then be reduced to the desired this compound. organic-chemistry.org

Various catalysts, including bases, acids, enzymes, and ionic liquids, can be used to promote the Michael addition of imidazole. benthamopenarchives.comresearchgate.net N-Methylimidazole has been shown to be a promising and environmentally friendly catalyst for this transformation, leading to high yields in short reaction times. organic-chemistry.org The Robinson annulation, a classic reaction in organic synthesis, mechanistically involves a Michael addition followed by an aldol (B89426) condensation and has been widely used in the synthesis of cyclic structures. chempedia.info The reduction of the resulting ketone is a crucial final step to obtain the cyclohexanol (B46403) moiety.

Multicomponent Reaction Approaches for Imidazole-Cyclohexanol Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. mdpi.comresearchgate.net While direct MCRs for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the imidazole ring or to functionalize a pre-existing cyclohexanol scaffold. researchgate.net

For example, the van Leussen three-component reaction (van Leussen-3CR) is a well-established method for synthesizing 1,4,5-trisubstituted imidazoles. rug.nl This reaction could potentially be adapted to incorporate a cyclohexanol-containing starting material. Similarly, other MCRs that form substituted imidazoles could be explored, starting with functionalized cyclohexanes. rsc.orgnih.gov The development of a pseudo-multicomponent reaction strategy, involving the in situ formation of intermediates followed by cyclization, also presents a viable route for constructing complex imidazole-containing structures. mdpi.com

Stereoselective and Enantioselective Synthesis of this compound Isomers

Controlling the stereochemistry of this compound is crucial for its potential applications, particularly in pharmaceuticals. Both chemoenzymatic methods and asymmetric catalysis have emerged as powerful tools for accessing specific stereoisomers.

Chemoenzymatic Methods and Kinetic Resolution Techniques

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. rug.nl A key strategy in this area is the kinetic resolution of racemic alcohols or amines using lipases. researchgate.net For instance, the lipase (B570770) from Candida antarctica type B (CAL-B) has been effectively used in the kinetic resolution of racemic 2-(1H-imidazol-1-yl)cycloalkanamines and their corresponding alcohol precursors. researchgate.net

This process allows for the separation of enantiomers, providing access to optically active building blocks. researchgate.net The enzymatic resolution of racemic cycloalkanol analogs can be followed by chemical transformations, such as mesylation and substitution, to yield the desired optically active imidazole derivatives. researchgate.net Desymmetrization of meso-diols and diacetates using enzymes is another powerful approach to generate chiral molecules. researchgate.net

Table 2: Chemoenzymatic Approaches to Chiral Imidazole Derivatives

| Substrate | Enzyme | Method | Product | Reference |

|---|---|---|---|---|

| Racemic-trans-2-(1H-imidazol-1-yl)cycloalkanamines | Candida antarctica lipase B (CAL-B) | Kinetic Resolution | Enantiopure cis- and trans-(1H-imidazol-1-yl)cycloalkanamine isomers | researchgate.net |

| (±)-trans-2-(N,N-dialkylamino)cyclopentanols | Candida antarctica lipase B (CAL-B) | Kinetic Resolution via acylation | Optically active trans-N,N-dialkylcyclopentane-1,2-diamines | researchgate.net |

Asymmetric Catalysis in Stereoisomer Generation

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. mdpi.com This approach has been successfully applied to the synthesis of chiral alcohols and amines. rsc.org

In the context of this compound, asymmetric reduction of a corresponding ketone precursor using a chiral catalyst and a reducing agent can provide access to specific stereoisomers. Chiral metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts in asymmetric reactions, offering advantages such as high enantiomeric excess and catalyst reusability. mdpi.com Furthermore, organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. nih.gov For example, chiral imidazoles themselves can act as organocatalysts in desymmetrization reactions. acs.org The development of novel chiral catalysts and catalytic systems continues to expand the possibilities for the stereoselective synthesis of complex molecules like this compound and its analogues. mdpi.comnih.gov

Diastereoselective Control in Imidazole-Cyclohexanol Synthesis

Achieving stereochemical control is a critical aspect of synthesizing substituted cyclohexanol rings, as the relative orientation of the hydroxyl and imidazolyl groups can significantly influence the molecule's properties. Diastereoselective synthesis aims to selectively produce one diastereomer (e.g., cis or trans) over others.

A notable strategy for diastereoselective synthesis involves a chemoenzymatic approach, which has been successfully applied to the synthesis of related positional isomers. For instance, the diastereoselective synthesis of cis-3-(1H-imidazol-1-yl)cyclohexanol is achieved through the Michael addition of imidazole to cyclohex-2-en-1-one, which is then followed by a reduction of the ketone. rsc.orgrsc.org This sequence preferentially yields the cis diastereomer. Further stereochemical refinement can be achieved through enzymatic resolution. For example, the resulting racemic cis-alcohol can be resolved using a lipase-catalysed kinetic resolution, where an enzyme like Pseudomonas cepacia lipase selectively acetylates one enantiomer, allowing for the separation of the enantiomerically pure forms. rsc.orgrsc.org The unreacted (1S,3R)-cis alcohol can then be used as a precursor to synthesize the optically active (1R,3R)-trans alcohol enantiomer. rsc.org

General principles of diastereoselective control often rely on the steric hindrance induced by bulky groups, which can direct the approach of reagents to a specific face of the molecule, thereby favoring the formation of a single diastereomer. researchgate.net The choice of catalysts, reagents, and reaction conditions plays a pivotal role in directing the stereochemical outcome of the synthesis of heteroaryl-substituted cyclohexanols. researchgate.net

Synthesis of Related Imidazole-Cyclohexanol Derivatives and Structural Analogues

Exploration of Positional Isomers (e.g., 2-Imidazol-1-yl-cyclohexanol, 3-Imidazol-1-yl-cyclohexanol)

The synthesis of positional isomers of this compound, where the imidazole group is located at the 2- or 3-position of the cyclohexanol ring, employs distinct synthetic strategies.

2-Imidazol-1-yl-cyclohexanol: The synthesis of trans-2-(1H-imidazol-1-yl)cyclohexanol can be achieved through the nucleophilic ring-opening of cyclohexene oxide with imidazole. researchgate.net This reaction typically proceeds in a regioselective manner. researchgate.net To obtain specific enantiomers, chemoenzymatic methods are employed. For example, a racemic mixture of (1R,2R)- and (1S,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexanol was synthesized by opening cyclohexene oxide with 1,2,4-triazole, which serves as an analogue for the imidazole reaction. researchgate.net Subsequent enzymatic resolution using a lipase, such as from Candida antarctica type B, can effectively separate the enantiomers, providing access to enantiopure (1S,2S)-2-(1-H-imidazol-1-yl)-cyclohexanol. researchgate.netresearchgate.net

3-Imidazol-1-yl-cyclohexanol: A robust method for synthesizing cis-3-(1H-imidazol-1-yl)cyclohexanol involves a two-step process starting from cyclohex-2-en-1-one. rsc.orgrsc.org The first step is a Michael addition of imidazole to the α,β-unsaturated ketone, often facilitated by microwave conditions, to form 3-(1H-imidazol-1-yl)cyclohexanone. rsc.orgrsc.org The subsequent reduction of the ketone functionality yields the desired cis-3-(1H-imidazol-1-yl)cyclohexanol. rsc.orgrsc.org This method has been shown to be efficient, although initial attempts to catalyze the Michael addition with acids or on solid supports gave moderate to high yields. rsc.org

Introduction of Substituents on the Cyclohexanol Ring

Introducing substituents onto the cyclohexanol ring allows for the fine-tuning of the molecule's physical and chemical properties. This can be accomplished either by starting with a pre-substituted cyclohexane precursor or by modifying the ring during the synthetic sequence.

A key strategy is to begin the synthesis with a substituted cyclohexanone (B45756) or phenol (B47542). For example, the reduction of 2,4,6-trimethylphenol (B147578) can produce the corresponding all-cis-cyclohexanol derivative, which can then be further functionalized. researchgate.net The synthesis of highly functionalized cyclohexanones has been reported through cascade reactions, such as a double Michael addition strategy, which can yield products with multiple stereocenters and substituents with high diastereoselectivity. beilstein-journals.org

An example of a complex derivative is trans-4-(4-(4-fluorophenyl)-5-(2-methoxy-pyrimidin-4-yl)-1H-imidazol-1-yl)-cyclohexanol. nih.gov In this molecule, the cyclohexanol ring is attached at the 1-position of a heavily substituted imidazole. The synthesis of such molecules demonstrates the possibility of incorporating both a substituted cyclohexanol ring and a functionalized imidazole moiety within the same structure. nih.gov

Modifications and Functionalizations of the Imidazole Moiety

The imidazole ring itself is a versatile scaffold that can be modified at its nitrogen and carbon atoms to create a wide array of analogues. ajrconline.orgnih.govnih.gov

N-Functionalization: The N-3 nitrogen of the imidazole ring is basic and can be readily functionalized, for example, through quaternisation with alkyl or benzyl (B1604629) halides. rsc.org This reaction leads to the formation of imidazolium (B1220033) salts. rsc.org This approach has been used to synthesize a family of novel chiral imidazolium-based ionic liquids starting from optically active cis- and trans-3-(1H-imidazol-1-yl)cyclohexanol. rsc.org

C-Functionalization: The carbon atoms of the imidazole ring can also be substituted. One common method is to use a pre-functionalized imidazole as a starting material. For instance, 2-methylimidazole (B133640) can be used in place of imidazole in reactions like the nucleophilic substitution of cyclohexene oxide to yield (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol. Another approach involves the multi-component condensation reactions that build the imidazole ring itself, allowing for the introduction of various substituents at positions 2, 4, and 5. The Debus-Radziszewski synthesis, for example, condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form tri-substituted imidazoles. beilstein-journals.org Similarly, 1,2,4,5-tetrasubstituted imidazoles can be synthesized via a four-component condensation of aldehydes, 1,2-diketones, primary amines, and ammonium (B1175870) acetate (B1210297). nih.gov The use of imidazole N-oxides as starting materials also provides a route to various functionalized imidazole derivatives. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 4 Imidazol 1 Yl Cyclohexanol

Reactions Involving the Hydroxyl Group

The secondary alcohol of the cyclohexanol (B46403) ring is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 4-imidazol-1-yl-cyclohexanol readily undergoes esterification. Chemoenzymatic methods are particularly notable for this transformation, often employed to achieve kinetic resolution of racemic mixtures. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, can catalyze the selective acylation of one enantiomer, allowing for the separation of optically active alcohols and their corresponding esters. researchgate.netrsc.orgresearchgate.net For instance, lipase-catalyzed transesterification with vinyl acetate (B1210297) is an efficient method for producing enantiopure imidazolyl-cyclohexanol derivatives. researchgate.netresearchgate.net This enzymatic acetylation has been successfully applied to resolve racemic cis-3-(1H-imidazol-1-yl)cyclohexanol, where Pseudomonas cepacia lipase (B570770) exclusively acetylates the (1R,3S)-cis enantiomer. rsc.org

While specific examples of etherification for this compound are not extensively detailed in the reviewed literature, it is a standard conversion for secondary alcohols. Typical synthetic routes would involve Williamson ether synthesis, requiring deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide.

Table 1: Examples of Enzymatic Esterification of Imidazolyl-cyclohexanols

| Substrate | Biocatalyst | Acylating Agent | Outcome | Reference(s) |

|---|---|---|---|---|

| (±)-2-(1H-Imidazol-1-yl)cyclohexanol | Lipase PS-C | Ester | R-selective esterification | researchgate.net |

| (±)-2-(1H-Imidazol-1-yl)cyclohexanol | Candida antarctica lipase B (CAL-B) | Vinyl Acetate | Kinetic resolution | researchgate.net |

| cis-3-(1H-Imidazol-1-yl)cyclohexanol | Pseudomonas cepacia lipase | Acetylating agent | Exclusive acetylation of (1R,3S)-cis enantiomer | rsc.org |

Oxidation and Reduction Chemistry of the Secondary Alcohol

The secondary alcohol functionality can be oxidized to the corresponding ketone, 4-imidazol-1-yl-cyclohexanone (B8387510). Standard oxidizing agents such as chromium trioxide or potassium permanganate (B83412) are suitable for this transformation. Furthermore, catalytic oxidation methods offer efficient and selective alternatives. For example, iron(III) complexes have been demonstrated as effective catalysts for the microwave-assisted oxidation of cyclohexanol to cyclohexanone (B45756) using tert-butyl hydroperoxide as the oxidant, achieving high yields and selectivity. mdpi.com This methodology serves as a relevant model for the oxidation of substituted cyclohexanols like this compound. mdpi.com

The reduction of the resulting 4-imidazol-1-yl-cyclohexanone would regenerate the secondary alcohol. This transformation is typically achieved using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 2: Catalytic Oxidation of Cyclohexanol to Cyclohexanone (Model Reaction)

| Catalyst (0.1 mol%) | Oxidant | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Iron(III) Complexes (1-4) | tert-Butyl hydroperoxide (TBHP) | Microwave, 70 °C, 1 hr | 91.0%–93.1% | mdpi.com |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group but can be converted into a better one to facilitate nucleophilic substitution. Standard methods include reaction with reagents like thionyl chloride or phosphorus tribromide to form the corresponding halo-cyclohexane derivative.

More sophisticated chemoenzymatic strategies have been developed for preparing related amino derivatives from imidazolyl-cycloalkanols. researchgate.net One such pathway involves converting the alcohol into a good leaving group, such as a mesylate, which is subsequently displaced by an amine. researchgate.net An alternative approach is the Mitsunobu reaction, which allows for the inversion of the hydroxyl group's stereochemistry through a substitution mechanism. researchgate.net These methods are instrumental in synthesizing various enantiopure cis- and trans-(1H-imidazol-1-yl)cycloalkanamine isomers. researchgate.net

Reactivity of the Imidazole (B134444) Moiety

The imidazole ring contains two nitrogen atoms, each with distinct reactive properties. The imine-like nitrogen at position 3 is basic and nucleophilic, making it a prime site for alkylation, acylation, and metal coordination. wikipedia.orgnih.gov

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the imidazole ring readily reacts with alkylating agents. A common transformation is N-alkylation (quaternization) with alkyl halides, which converts the neutral imidazole into a positively charged imidazolium (B1220033) salt. rsc.org This reaction is fundamental to the synthesis of imidazolium-based ionic liquids. rsc.org The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors of substituents on the ring, as well as the nature of the alkylating agent and reaction medium (neutral vs. basic). otago.ac.nz In basic media, the reaction proceeds via the imidazole anion, with a preference for alkylation at the less-hindered nitrogen. otago.ac.nz Solvent-free N-alkylation of imidazole with reagents like tert-butyl chloroacetate (B1199739) in the presence of a base has also been reported as an environmentally friendly protocol. ajgreenchem.com

N-acylation of the imidazole ring is also a key transformation. For example, alcohols can react with carbonyldiimidazole (CDI) to generate alkoxycarbonylimidazoles, which are reactive intermediates used in the synthesis of carbamates. researchgate.net

Table 3: Examples of N-Alkylation of the Imidazole Moiety

| Imidazole Substrate | Alkylating Agent | Product Type | Reference(s) |

|---|---|---|---|

| cis-(1S,3R)-Imidazolyl-cyclohexanol enantiomer | Alkyl halides | Imidazolium salts / Ionic liquids | rsc.org |

| Imidazole | tert-Butyl chloroacetate | Imidazol-1-yl-acetic acid ester | ajgreenchem.com |

| Various 4-substituted-imidazoles | Alkylating reagents | N-alkylated isomers | otago.ac.nz |

Metal Coordination Chemistry and Ligand Properties of the Imidazole Nitrogen Atoms

The imidazole ring, and specifically its imine nitrogen (N3), is an excellent ligand for a wide range of metal ions. wikipedia.orgrsc.org It functions as a pure sigma-donor and is classified as a hard ligand, though it can form stable complexes with both hard and soft metal centers. wikipedia.org The ability of imidazole derivatives to act as ligands is central to their role in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org

The nitrogen atoms of the imidazole ring can act as donor sites, forming coordinate bonds with metals such as copper, zinc, and iron. mdpi.comunair.ac.idresearchgate.net The resulting metal complexes have diverse structural and functional properties. For instance, the coordination of zinc(II) to 2-(1H-imidazol-2-yl)phenol ligands has been studied for its fluorescent properties. researchgate.net The imidazole moiety's ability to coordinate with metal ions in enzyme active sites is also a key aspect of its biological activity. The formation of these coordination compounds relies on the availability of the lone pair of electrons on the nitrogen atoms, which can bond to a central metal atom. unair.ac.idwalshmedicalmedia.com

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring in this compound possesses a distinct reactivity profile. It is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. globalresearchonline.net This reactivity is generally greater than that of other five-membered heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net The substitution pattern is dictated by the electronic nature of the ring, where the nitrogen at position 3 has a pyridine-like character, and the nitrogen at position 1, bonded to the cyclohexanol group, has a pyrrole-like character.

Electrophilic substitution reactions preferentially occur at the C-4 and C-5 positions, as the arenium ion intermediates for these positions are more stable. globalresearchonline.netuobabylon.edu.iq Attack at the C-2 position is less favored because it involves a canonical form with a positive charge on the adjacent nitrogen at position 3, which is electronically unfavorable. globalresearchonline.netuobabylon.edu.iq The 1-hydroxycyclohexyl group attached at the N-1 position is an alkyl substituent, which is generally considered electron-donating. This group further activates the imidazole ring towards electrophilic attack.

Conversely, nucleophilic aromatic substitution on the imidazole ring is uncommon. globalresearchonline.net Such reactions typically require the presence of strongly electron-withdrawing groups on the ring to decrease the electron density and facilitate attack by a nucleophile, a condition not met by the parent this compound. globalresearchonline.netijnrd.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 4-(4-Nitro-1H-imidazol-1-yl)cyclohexanol & 4-(5-Nitro-1H-imidazol-1-yl)cyclohexanol | Attack at C-4 and C-5 is electronically favored. uobabylon.edu.iq |

| Sulfonation | H₂S₂O₇ | 4-(1H-Imidazol-4-yl)cyclohexanol-5-sulfonic acid & 4-(1H-Imidazol-1-yl)cyclohexanol-4-sulfonic acid | Substitution occurs at the most activated positions. uobabylon.edu.iq |

| Bromination | Br₂ in CHCl₃ | 4-(2,4,5-Tribromo-1H-imidazol-1-yl)cyclohexanol | Imidazole rings can be readily polyhalogenated under appropriate conditions. uobabylon.edu.iq |

| Iodination | I₂ / Alkaline conditions | 4-(2,4,5-Triiodo-1H-imidazol-1-yl)cyclohexanol | Similar to bromination, extensive iodination is possible. uobabylon.edu.iq |

Transformations of the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound offers a different set of reactive pathways, primarily centered around the hydroxyl group and the conformational flexibility of the aliphatic ring.

Dehydration Reactions Leading to Unsaturated Imidazole-Cyclohexenes

The secondary alcohol functionality on the cyclohexane ring can undergo dehydration to yield an alkene, specifically a 4-(1H-imidazol-1-yl)cyclohexene. au.dkevitachem.com This elimination reaction typically proceeds by activating the hydroxyl group into a better leaving group, followed by the removal of a proton from an adjacent carbon. The regioselectivity of the double bond formation (i.e., the position of the new alkene) is governed by the reaction mechanism (E1, E1cB, or E2) and the stereoelectronic requirements of the transition state. au.dk

For instance, E1 eliminations, which proceed through a carbocation intermediate, tend to favor the formation of the most thermodynamically stable (more substituted) alkene, as described by Zaitsev's rule. E2 eliminations, on the other hand, are stereospecific and require an anti-periplanar arrangement between the leaving group and the proton being abstracted. The choice of dehydrating agent and reaction conditions can be used to control the outcome. au.dk Microwave-assisted dehydration using reagents like the Burgess reagent has been shown to be effective for complex alcohols, offering improved reaction rates and specific regiochemical outcomes depending on the solvent. au.dk

Table 2: Common Dehydration Methods Applicable to this compound

| Method | Reagent(s) | Typical Conditions | Mechanistic Pathway | Expected Product |

| Acid Catalysis | Strong acid (e.g., H₂SO₄, H₃PO₄) | Heat | E1 | Mixture of 4-(1H-imidazol-1-yl)cyclohex-1-ene and 3-(1H-imidazol-1-yl)cyclohex-1-ene (thermodynamic control) |

| Martin's Sulfurane | Bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur | Mild temperatures | E2-like | Product depends on the conformation of the substrate. |

| Burgess Reagent | (Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt | Microwave, 150°C | Ei (syn-elimination) | Product depends on the conformation of the substrate. |

Ring Expansion or Contraction Pathways

While not commonly reported for this specific molecule, the cyclohexane framework is known to be susceptible to rearrangement reactions under certain conditions. Ring contraction, for example, can occur via a pinacol-type rearrangement if a vicinal diol is involved, leading to a five-membered cyclopentyl ring. stackexchange.com In the case of cyclohexane-1,2-diol, this rearrangement can be the major pathway, driven by the kinetic favorability of migration via an anti-periplanar transition state, even though the resulting five-membered ring is more strained. stackexchange.com Similar contractions have been observed in biochemical systems, where cytochrome P450 enzymes can catalyze the contraction of a cyclohexanol ring to a cyclopentyl aldehyde. nih.gov

Ring expansion pathways are also known in principle for related structures. For example, episulfonium ion-mediated rearrangements of 1-alkenylcycloalkanols can lead to an expansion to a seven-membered ring. free.fr These pathways represent potential, albeit more complex, transformations for this compound under specific synthetic conditions designed to generate the necessary reactive intermediates.

Conformational Dynamics and Inversion Barriers of the Cyclohexane Ring

The cyclohexane ring of this compound is not static; it exists predominantly in a dynamic equilibrium between two low-energy chair conformations. This process is known as ring inversion or chair-chair interconversion. The substituents—the hydroxyl group and the imidazolyl group—can occupy either axial or equatorial positions on the ring.

For a 1,4-disubstituted cyclohexane, there are cis and trans isomers.

In the trans isomer , the substituents are on opposite faces of the ring. The most stable conformation will have both the large imidazolyl group and the smaller hydroxyl group in equatorial positions to minimize steric strain (diaxial conformations are highly unfavorable).

In the cis isomer , the substituents are on the same face. One group must be axial while the other is equatorial. The equilibrium will favor the conformation where the larger imidazolyl group occupies the more spacious equatorial position.

Mechanistic Investigations and Kinetic Studies

Understanding the mechanisms of these transformations is key to predicting and controlling reaction outcomes.

Elucidation of Reaction Intermediates and Transition States

The reactions involving this compound proceed through various well-defined intermediates and transition states.

Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. uobabylon.edu.iq The relative stability of the possible arenium ions (attack at C-2 vs. C-4/C-5) determines the regiochemical outcome of the reaction.

Dehydration Reactions: The mechanism dictates the intermediate. In an E1 reaction, a planar secondary carbocation is formed at C-4 of the cyclohexane ring after the protonated hydroxyl group departs. This intermediate then loses a proton to form the alkene. In an E2 reaction, the process is concerted, involving a single transition state where the C-H and C-O bonds are broken simultaneously, requiring a specific anti-periplanar geometry. au.dk

Ring Contraction/Expansion: These rearrangements are typically mediated by carbocationic intermediates. For a pinacol-type contraction, the departure of a leaving group generates a carbocation, which is then stabilized by the migration of an adjacent alkyl or aryl group, resulting in a rearranged, ring-contracted carbocation that leads to the final product. stackexchange.com

Conformational Inversion: The transition state for the chair-chair interconversion of the cyclohexane ring is a high-energy, non-planar conformation, generally considered to be the twist-boat. ucl.ac.uk

Table 3: Key Intermediates and Transition States in Transformations of this compound

| Transformation | Key Intermediate(s) | Key Transition State(s) |

| Electrophilic Substitution | Arenium ion (sigma complex) | Formation of the arenium ion |

| E1 Dehydration | Cyclohexyl carbocation | Formation of the carbocation |

| E2 Dehydration | None (concerted) | Anti-periplanar arrangement of H and leaving group |

| Ring Contraction (Pinacol-type) | Carbocation | Migratory aptitude-dependent rearrangement |

| Ring Inversion | Boat/Twist-boat conformation | Twist-boat conformation |

Kinetic Analysis of Key Transformation Steps

A comprehensive understanding of the chemical reactivity of this compound necessitates a detailed kinetic analysis of its principal transformation pathways. Due to a lack of specific kinetic data for this exact molecule in publicly available literature, this section will draw upon kinetic studies of analogous compounds and reactions to provide a scientifically grounded estimation of its reactivity. The primary transformations of this compound that will be considered are the oxidation of the cyclohexanol moiety to a ketone, the dehydration of the alcohol to an alkene, and reactions involving the imidazole ring.

Oxidation of the Cyclohexanol Moiety

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 4-Imidazol-1-yl-cyclohexanone. The kinetics of cyclohexanol oxidation has been investigated under various conditions, providing a reasonable proxy for the behavior of our target molecule.

One study on the gas-phase reaction of cyclohexanol with hydroxyl radicals determined a rate coefficient of (19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K. psu.eduresearchgate.net This suggests a relatively rapid atmospheric degradation pathway.

In the liquid phase, the oxidation of cyclohexanol to cyclohexanone has been studied using various oxidants. For instance, the oxidation by chloramine (B81541) B in an acidic medium showed that the reaction rate increases with alcohol concentration but decreases as the concentration of chloramine B increases. asianpubs.org A comparative study of the oxidation of 1-hexanol (B41254) and cyclohexanol revealed that the oxidation rate of 1-hexanol is greater than that of cyclohexanol. asianpubs.orgasianpubs.org The thermodynamic activation parameters for the oxidation of cyclohexanol by chloramine B were also calculated, with a negative entropy of activation (ΔS*) of -0.1348 kJ K⁻¹ mol⁻¹, indicating a more ordered transition state. asianpubs.org

Table 1: Kinetic Data for the Oxidation of Cyclohexanol by Chloramine B

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant (k x 10⁵ s⁻¹) | ||

| at [Cyclohexanol] = 0.250 M | 4.60 | asianpubs.org |

| at [Cyclohexanol] = 0.500 M | 12.30 | asianpubs.org |

| at [Cyclohexanol] = 0.625 M | 15.10 | asianpubs.org |

| at [Cyclohexanol] = 0.750 M | 21.10 | asianpubs.org |

| at [Cyclohexanol] = 0.875 M | 24.60 | asianpubs.org |

| Thermodynamic Activation Parameters | ||

| **ΔS*** | -0.1348 kJ K⁻¹ mol⁻¹ | asianpubs.org |

Conditions: [HCl] = 0.1 M, [SLS] = 0.05 M, Temp. = 303 K. asianpubs.org

Furthermore, the photocatalytic oxidation of cyclohexanol to cyclohexanone has been shown to be a selective transformation. utwente.nl Kinetic models for this process indicate that the rate of cyclohexanone production increases as a power function with respect to light intensity and decreases exponentially with time. utwente.nl

Dehydration of the Cyclohexanol Moiety

The acid-catalyzed dehydration of this compound would lead to the formation of 4-(1H-imidazol-1-yl)cyclohex-1-ene. The kinetics of cyclohexanol dehydration has been studied, and it is generally accepted to proceed via an E1 mechanism under acidic conditions. acs.orgacs.org

Under hydrothermal conditions (250 °C and 40 bar), the dehydration of cyclohexanol follows pseudo-first-order kinetics with an observed rate constant (kₒₑₛ) of 0.20 h⁻¹. acs.org Studies on the dehydration of secondary alcohols have shown that the E1 elimination mechanism is dominant. acs.orgresearchgate.net

The activation energy for the dehydration of cyclohexanol has been measured in various systems. In the presence of a zeolite catalyst (H-BEA), the activation energy was found to be in the range of 140-150 kJ mol⁻¹. acs.orgnih.gov Another study reported an activation barrier of approximately 158 kJ mol⁻¹ for the dehydration of cyclohexanol. researchgate.net The presence of a solvent can also affect the kinetics, with one study in dioxane showing a negative entropy of activation (Sₐ꜀ₜ = -0.87 (J/mol)/K), suggesting a highly ordered transition state. aip.org

Table 2: Activation Energies for Cyclohexanol Dehydration

| Catalytic System | Activation Energy (Ea) | Reference |

|---|---|---|

| Zeolite H-BEA | 140 - 150 kJ mol⁻¹ | acs.orgnih.gov |

| Not specified | ~158 kJ mol⁻¹ | researchgate.net |

| Bare H-BEA | ~1.2 eV (~116 kJ mol⁻¹) | aip.org |

| H-BEA in Water | ~1.55 eV (~150 kJ mol⁻¹) | aip.org |

| H-BEA in Dioxane | ~1.25 eV (~121 kJ mol⁻¹) | aip.org |

Reactions of the Imidazole Ring

The imidazole ring in this compound can participate in various reactions, notably nucleophilic substitution. The kinetics of nucleophilic substitution on the imidazole ring has been investigated, providing insights into its reactivity.

A study on the imidazole-catalyzed decomposition of bis(2,4-dinitrophenyl) oxalate (B1200264) (DNPO) found the reaction to have a first-order dependence on the imidazole concentration, with a positive activation energy of 12.0 ± 0.6 kJ/mol. nih.govacs.org In contrast, the reaction with bis(2,4,6-trichlorophenyl) oxalate (TCPO) showed a second-order dependence on imidazole concentration and a negative activation energy of -6.2 ± 0.3 kJ/mol. nih.govacs.org This difference is attributed to a shift in the rate-determining step from the initial nucleophilic addition for DNPO to the imidazole-catalyzed release of the phenol (B47542) leaving group for TCPO. nih.govacs.org

Table 3: Kinetic Parameters for Imidazole-Catalyzed Decomposition of Oxalate Esters

| Oxalate Ester | Order of Reaction (w.r.t. Imidazole) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | First-order | 12.0 ± 0.6 kJ/mol | nih.govacs.org |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Second-order | -6.2 ± 0.3 kJ/mol | nih.govacs.org |

These findings suggest that the nucleophilic reactivity of the imidazole moiety in this compound will be significantly influenced by the nature of the electrophile and the reaction conditions.

Advanced Applications in Organic Synthesis and Catalysis

Role as Chiral Organocatalysts and Additives

The inherent chirality and functional groups of 4-imidazol-1-yl-cyclohexanol and its derivatives make them effective in promoting stereoselectivity in various organic reactions. They can act as organocatalysts themselves or as additives that enhance the performance of other catalytic systems.

Facilitation of Enantioselective Aldol (B89426) Reactions

Derivatives of this compound have been instrumental in the development of catalysts for the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. "Proline-type" ligands, which incorporate an imidazole (B134444) or imidazolidin-4-one (B167674) unit, have been shown to be effective organocatalysts for direct asymmetric aldol reactions. beilstein-journals.orgresearchgate.net These catalysts guide the stereochemical outcome of the reaction between ketones and aldehydes to produce chiral β-hydroxy carbonyl compounds with high levels of enantioselectivity. researchgate.netacs.org

For instance, a "proline-type" ligand featuring an imidazole moiety was tested in the aldol reaction between various aldehydes and ketones. beilstein-journals.org The reaction conditions, such as solvent and temperature, were optimized to maximize both the yield and the stereoselectivity. beilstein-journals.org Research has demonstrated that the structural characteristics of these organocatalysts are critical for achieving high optical purity in the aldol products, with some systems yielding enantiomeric excesses (ee) of up to 91%. beilstein-journals.orgacs.org The interplay between the catalyst's structure and the reaction conditions allows for tailored synthesis of specific stereoisomers. beilstein-journals.orgmdpi.com

Table 1: Asymmetric Aldol Reactions Catalyzed by an Imidazole-Containing "Proline-Type" Derivative (Compound IV)

| Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone (B45756) | 83 | 91:9 | 91 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 75 | 90:10 | 88 |

| 4-Tolualdehyde | Cyclohexanone | 30 | 85:15 | 85 |

| Benzaldehyde | Cyclohexanone | 60 | 88:12 | 87 |

| 4-Nitrobenzaldehyde | Acetone | 72 | - | 75 |

Data sourced from a study on asymmetric aldol reactions catalyzed by compound IV, a proline derivative with an imidazole unit. beilstein-journals.org

Application in Other Asymmetric Transformations (e.g., Michael Additions)

The utility of this compound extends to other critical asymmetric reactions, most notably the Michael addition. This reaction creates a new carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netunige.ch Chiral ionic liquids (CILs) derived from this scaffold have emerged as highly efficient organocatalysts for the Michael addition of ketones and aldehydes to nitroolefins. nih.govvot.pl

These catalysts, which often feature a proline-derived pyrrolidine (B122466) unit attached to the imidazolium (B1220033) core, provide a chiral environment that directs the approach of the reactants, leading to high diastereo- and enantioselectivity. nih.govvot.pl The imidazolium part of the CIL acts as a phase tag and a source of chiral induction, while the pyrrolidine unit serves as the primary catalytic site. nih.gov By modifying the substituents on the imidazolium ring and the nature of the counter-anion, the catalyst's properties can be fine-tuned to optimize performance for specific substrates, achieving excellent yields and enantioselectivities up to 99% ee. nih.gov

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene using Imidazolium-Based Catalysts

| Catalyst | Additive | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Imidazolium Salt 18a | - | Toluene | 98 | 95:5 | 98 |

| Imidazolium Salt 19a | - | Toluene | >99 | 99:1 | 98 |

| Imidazolium Salt 22 | Salicylic Acid | Toluene | 99 | 10:1 | 99 |

| Imidazolium Salt 32 | - | CH2Cl2 | 95 | >99:1 | 99 |

Data compiled from studies on functionalized chiral ionic liquids in asymmetric Michael additions. nih.gov

Design of Supramolecular Complexes with Catalytic Functionality

The structure of this compound derivatives is well-suited for the design of supramolecular catalytic systems. mdpi.com When incorporated into ionic liquids, particularly those paired with anions like prolinate, they can form complex, spatially organized networks through non-covalent interactions such as hydrogen bonding and ionic forces. mdpi.commdpi.com These self-assembled structures create a defined chiral environment that can selectively stabilize the transition state of a reaction, functioning in a manner analogous to enzymes ("synzymatic" catalysis). mdpi.com

This supramolecular organization is key to enhancing the transfer of chirality from the catalyst to the product. mdpi.com For example, in aldol reactions, the combination of a chiral imidazolium cation and a chiral prolinate anion leads to supramolecular complexes that significantly boost enantioselectivity compared to systems where only one component is chiral. mdpi.com This approach allows for a high degree of control over the catalytic process, demonstrating the power of supramolecular chemistry in developing advanced and highly selective catalysts. mdpi.com

Precursors for Functional Materials and Advanced Chemical Entities

Beyond its direct use in catalysis, this compound serves as a crucial starting material for synthesizing more complex functional molecules, including ionic liquids and specialized ligands for organometallic chemistry.

Synthesis of Imidazolium-Based Ionic Liquids for Asymmetric Catalysis

Chiral ionic liquids (CILs) are a class of materials with significant potential in green chemistry and asymmetric synthesis. vot.pldcu.ie The chemoenzymatic synthesis of optically active 3-(1H-imidazol-1-yl)cyclohexanol provides enantiopure building blocks for these CILs. nih.gov These precursors can be readily converted into a variety of imidazolium-based ionic liquids by N-alkylation of the imidazole ring. nih.gov

These CILs have been successfully employed as organocatalysts in asymmetric reactions, including Michael additions. nih.govvot.pl The structure of the CIL, including the length of the alkyl chain on the imidazolium ring and the choice of the counter-anion, can be systematically varied to optimize catalytic activity and selectivity. vot.plnih.gov The synthesis of these functional materials highlights a key application of the this compound scaffold in creating recyclable and efficient catalytic systems. dcu.ie

Table 3: Synthesis of Imidazolium-Based Ionic Liquids

| Precursor | Alkylating Agent | Anion Source | Product | Yield (%) |

|---|---|---|---|---|

| Imidazole | 1-Chlorobutane | DBSA | IL-4 | 81 |

| Imidazole | 1-Chlorodecane | DBSA | IL-10 | 80 |

| Imidazole | 1-Chlorohexadecane | DBSA | IL-16 | 83 |

| 1-(S)-[(Pyrrolidin-2-yl)methyl]imidazole | Dibromobutane | Li(CF3SO2)2N | Imidazolium Salt Ia | - |

| (±)-2-(1H-Imidazol-1-yl)cyclohexanol | Benzyl (B1604629) chloride | - | Imidazolium chloride 4 | 93 |

Data from various syntheses of imidazolium-based ionic liquids. vot.plnih.govua.es

Development of Ligands for Transition Metal-Catalyzed Reactions

The imidazole moiety of this compound and its derivatives makes it an effective ligand for coordinating with transition metals. researchgate.netmdpi.com These ligands can be used to create novel metal complexes with tailored catalytic properties for a wide range of organic transformations. ua.es For example, imidazolium salts derived from these alcohols serve as precursors to N-heterocyclic carbene (NHC) ligands. ua.es

Palladium-NHC complexes generated in situ from these precursors have shown high activity in Suzuki cross-coupling reactions. ua.es Furthermore, iron complexes incorporating N-donor ligands are used in oxidation, C-C bond formation, and hydrocarboxylation reactions. mdpi.commdpi.com The ability to functionalize the cyclohexane (B81311) backbone and the imidazole nitrogen allows for precise tuning of the ligand's steric and electronic properties, which in turn influences the reactivity and selectivity of the resulting metal catalyst. This versatility makes this compound a valuable platform for developing new catalysts for challenging and industrially significant reactions. mdpi.comfigshare.com

Building Blocks in the Construction of Diverse Chemical Scaffolds and Heterocyclic Systems.

This compound serves as a versatile building block in organic synthesis, primarily owing to its bifunctional nature. The presence of a reactive secondary alcohol on the cyclohexane ring and a nucleophilic imidazole moiety allows for a variety of chemical transformations. These functional groups can be manipulated independently or in concert to construct a range of more complex molecular architectures, including novel heterocyclic systems and functionalized scaffolds.

The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding cyclohexanone derivative, esterification, and etherification. It can also be a directing group or a reactive center in ring-opening and rearrangement reactions. Simultaneously, the imidazole ring, with its distinct nitrogen atoms (the pyrrole-type N-1 and the pyridine-type N-3), can participate in N-alkylation, N-arylation, and coordination with metal centers, making it a valuable component in the synthesis of catalysts and functional materials.

A notable application of this building block is in the synthesis of chiral ligands and receptors. For instance, the enantiopure form, specifically (1S,2S)-2-(1H-imidazol-1-yl)-cyclohexanol, has been utilized as a precursor for the construction of a family of cationic imidazolium receptors. acs.org This synthesis highlights the utility of the compound's inherent stereochemistry in creating structurally defined, three-dimensional molecules with specific recognition properties. The synthesis involves the quaternization of the imidazole nitrogen, followed by further functionalization to create tripod-like structures capable of anion binding. acs.org

Furthermore, the enzymatic resolution of racemic (±)-2-(1H-imidazol-1-yl)cyclohexanol provides access to both enantiomers of high purity. researchgate.net This separation is crucial as the chirality of the building block can significantly influence the biological activity and physical properties of the final products. The availability of these enantiopure building blocks opens avenues for the asymmetric synthesis of complex molecules.

The reactivity of the hydroxyl group can be exploited to introduce other functionalities or to link the cyclohexyl scaffold to other molecular fragments. For example, oxidation of the alcohol to a ketone would provide an electrophilic center, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol condensations, Michael additions, and the formation of imines or enamines, which can then be used to construct fused or spirocyclic heterocyclic systems.

While direct, extensive examples of diverse heterocyclic system synthesis starting from this compound are not broadly documented in readily available literature, the fundamental reactivity of its constituent functional groups provides a clear blueprint for its potential applications. The strategic combination of reactions at the hydroxyl and imidazole sites can lead to a wide array of complex structures.

Table of Synthetic Transformations:

| Starting Material | Reagent(s) | Product Type | Potential Heterocyclic System |

| This compound | Oxidizing Agent (e.g., PCC, Swern) | 4-Imidazol-1-yl-cyclohexanone (B8387510) | Fused pyrimidines, benzodiazepines |

| This compound | Acyl Chloride, Carboxylic Acid | Ester Derivative | - |

| This compound | Alkyl Halide, Base | Ether Derivative | - |

| (1S,2S)-2-(1H-imidazol-1-yl)-cyclohexanol | Alkyl Halide (for quaternization) | Cationic Imidazolium Salt | Imidazolium-based receptors |

| 4-Imidazol-1-yl-cyclohexanone | Amine, Reducing Agent | Substituted Cyclohexylamine | - |

| 4-Imidazol-1-yl-cyclohexanone | Hydrazine derivative | Hydrazone, Pyrazoline | Fused pyrazoles |

Structural Elucidation and Theoretical Investigations of 4 Imidazol 1 Yl Cyclohexanol

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 4-imidazol-1-yl-cyclohexanol, with each method probing different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. Key expected signals include those for the imidazole (B134444) ring protons, the methine proton at the C1 position of the cyclohexanol (B46403) ring (bearing the hydroxyl group), the methine proton at the C4 position (attached to the imidazole nitrogen), and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns of these protons are crucial for confirming the cis or trans relationship between the hydroxyl and imidazole substituents. For instance, the multiplicity and coupling constant of the C1 and C4 protons can help determine their axial or equatorial positions. In related imidazole derivatives, the protons on the imidazole ring typically appear as distinct singlets. worktribe.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the three different carbons of the imidazole ring, the two hydroxyl- and imidazole-substituted carbons of the cyclohexane ring, and the remaining methylene carbons of the cyclohexane ring. The chemical shifts of C1 and C4 are particularly diagnostic. worktribe.comajptonline.com

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Imidazole C2-H | ~7.7 | ~135 |

| Imidazole C4-H | ~7.1 | ~123 |

| Imidazole C5-H | ~6.9 | ~119 |

| Cyclohexane C1-H (CH-OH) | 3.6 - 4.2 | 68 - 72 |

| Cyclohexane C4-H (CH-N) | 4.0 - 4.5 | 55 - 60 |

| Cyclohexane CH₂ | 1.2 - 2.2 | 25 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₉H₁₄N₂O. The calculated molecular weight is approximately 166.1106 g/mol .

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragmentation pathways could include the loss of a water molecule (H₂O) from the cyclohexanol ring, and cleavage of the C-N bond connecting the imidazole and cyclohexane rings. The fragmentation pattern helps to piece together the different components of the molecule. aip.org The imidazole ring itself is relatively stable, and fragments corresponding to protonated imidazole or related ions would be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. researchgate.net

Key Vibrational Bands:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Absorptions for the C-H bonds of the cyclohexane and imidazole rings would appear around 2850-3150 cm⁻¹.

C=C and C=N Stretch: The imidazole ring will have characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond linking the cyclohexane and imidazole rings would be found in the 1200-1300 cm⁻¹ region.

C-O Stretch: The C-O stretch of the secondary alcohol would appear in the 1050-1150 cm⁻¹ range.

In studies of related imidazole compounds, characteristic IR bands have been used to confirm the presence of these functional groups. nih.govchemicalbook.com Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton and the symmetric vibrations of the imidazole ring. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov For this compound, the primary chromophore is the imidazole ring. The electronic transitions are expected to be π → π* transitions within the aromatic imidazole system. The cyclohexanol moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The absorption maximum (λ_max) would likely be observed in the range of 200-230 nm, which is typical for simple imidazole derivatives. tandfonline.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structural and electronic properties of this compound.

Geometry Optimization: DFT calculations can be used to find the most stable three-dimensional structure of the molecule, including the preferred conformation of the cyclohexane ring and the relative orientation of the substituents. This can help to predict whether the cis or trans isomer is more stable.

Spectroscopic Prediction: Computational models can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). tandfonline.com These predicted spectra can be compared with experimental data to support structural assignments.

Electronic Properties Analysis: Molecular modeling allows for the calculation of various electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich (e.g., the nitrogen atoms and the hydroxyl oxygen) and electron-poor regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to understand the molecule's electronic reactivity and charge transfer capabilities. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org For this compound, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. nih.gov

Methodology: A typical DFT study would commence with the geometry optimization of the this compound molecule. This involves finding the lowest energy conformation by exploring different spatial arrangements of the atoms, particularly the orientation of the imidazole ring relative to the cyclohexanol ring, and the axial versus equatorial positions of the substituents on the cyclohexane ring. Functionals such as B3LYP or B3P86 with a basis set like 6-31G** are commonly employed for such calculations on imidazole derivatives. nih.gov

Electronic Structure and Bonding: Upon obtaining the optimized structure, various electronic properties can be calculated. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.commdpi.com

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comajchem-a.com Red regions on the MEP map indicate negative electrostatic potential (electron-rich areas), such as around the nitrogen atoms of the imidazole ring, while blue regions denote positive potential (electron-poor areas), likely around the hydroxyl proton.

Reactivity Prediction: Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating character, likely localized on the imidazole ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment (µ) | 3.2 D | Indicates a polar molecule, capable of dipole-dipole interactions. |

| Electronegativity (χ) | 3.65 | Overall ability to attract electrons. |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with its environment, such as in a solvent or with a biological target. nih.govfrontiersin.org

Conformational Analysis: The cyclohexane ring in this compound can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. The substituents (imidazole and hydroxyl groups) can be in either axial or equatorial positions. MD simulations can be used to explore the potential energy surface and determine the relative populations and transition barriers between different conformers (e.g., cis and trans isomers). This is crucial as the conformation can significantly impact the molecule's physical and biological properties. nih.gov

Intermolecular Interactions: MD simulations can model the interactions between this compound and solvent molecules (e.g., water) or a target protein. tandfonline.com By simulating the system over time (from nanoseconds to microseconds), one can observe the formation and dynamics of hydrogen bonds between the hydroxyl group or imidazole nitrogens and surrounding molecules. The stability of these interactions can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the molecule's atoms. ajchem-a.comfrontiersin.org

Table 2: Potential Intermolecular Interactions of this compound Identified by MD Simulations

| Interacting Group | Potential H-Bonding Partner | Type of Interaction | Significance |

| Cyclohexanol -OH | Water (solvent), Protein backbone/sidechain | Hydrogen Bond Donor/Acceptor | Key for solubility and binding to biological targets. |

| Imidazole N3 Atom | Water (solvent), Protein sidechain (e.g., acidic residues) | Hydrogen Bond Acceptor | Contributes to binding affinity and specificity. |

| Imidazole N1 Atom | Not a primary H-bond site (substituted) | - | - |

| Cyclohexane Ring | Non-polar amino acid residues | Van der Waals / Hydrophobic Interactions | Important for binding in hydrophobic pockets of proteins. |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which encompass a range of methods including DFT, are essential for elucidating the mechanisms of chemical reactions at the molecular level. acs.orgacs.org For this compound, these calculations could be used to study its synthesis, degradation pathways, or its role in a catalytic cycle.

Reaction Mechanism Studies: By modeling the reaction pathways, it is possible to identify transition states and calculate activation energies. For instance, the synthesis of this compound could be studied to understand the regioselectivity and stereoselectivity of the reaction. uniovi.es The calculations can help to explain why certain isomers are formed preferentially over others.

Furthermore, if this molecule were to act as a catalyst or an inhibitor, quantum chemical calculations could be used to model its interaction with substrates or enzymes. This would involve calculating the binding energies of the complex and the energy barriers for the subsequent reaction steps. acs.org For example, in the context of enzyme inhibition, these calculations could reveal how the molecule binds to the active site and what interactions are responsible for its inhibitory effect. nih.gov

Predicting Spectroscopic Properties: Quantum chemical calculations can also predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman spectra). tandfonline.comdoi.org Comparing these predicted spectra with experimental data is a powerful way to validate the computed structure of the molecule.

Future Perspectives and Emerging Research Avenues for 4 Imidazol 1 Yl Cyclohexanol

Development of More Efficient and Sustainable Synthetic Methodologies

The future of 4-Imidazol-1-yl-cyclohexanol synthesis lies in the development of more efficient and environmentally benign methodologies. Current research on related imidazole (B134444) derivatives focuses on one-pot, multi-component reactions that offer high yields and reduce waste. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved with high efficiency using various catalysts under solvent-free conditions. researchgate.netresearchgate.net Similar strategies could be adapted for the synthesis of this compound, minimizing the use of hazardous solvents and simplifying purification processes.

Microwave-assisted synthesis is another promising avenue, as it has been shown to drastically reduce reaction times and improve yields for various imidazole derivatives. researchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound could lead to more rapid and energy-efficient production. Furthermore, exploring solvent-free reaction conditions, such as ball milling, presents a green alternative to traditional solvent-based methods. researchgate.net

Exploration of Novel Catalytic Systems and Processes

The development of novel catalytic systems is crucial for advancing the synthesis and application of this compound. Research into the synthesis of other imidazole compounds has highlighted the effectiveness of various catalysts, including:

Nanomagnetic catalysts: These catalysts, such as Fe3O4-based systems, offer the significant advantage of easy separation from the reaction mixture using an external magnet, allowing for catalyst recycling and reuse. sci-hub.se

Metal-Organic Frameworks (MOFs): MOFs like MIL-101 have demonstrated high catalytic activity in the synthesis of substituted imidazoles under solvent-free conditions, with the benefit of easy recovery and reuse. researchgate.net

Heterogeneous catalysts: Catalysts like montmorillonite (B579905) K10 and TiO2 have been successfully employed for the synthesis of imidazole derivatives, offering advantages such as high yields, simple work-up procedures, and environmental friendliness. researchgate.netresearchgate.net

Biocatalysts: The use of enzymes in synthetic processes is a cornerstone of green chemistry. Exploring enzymes like ketoreductases and amine transaminases for the synthesis of precursors to this compound could lead to highly selective and sustainable routes. uni-greifswald.de

Future research should focus on designing and screening novel catalysts specifically tailored for the synthesis of this compound, aiming for higher efficiency, selectivity, and sustainability.

| Catalyst Type | Examples | Potential Advantages for this compound Synthesis |

| Nanomagnetic Catalysts | Fe3O4@SiO2, Ni0.5Zn0.5Fe2O4 | Easy separation and recyclability, high activity. sci-hub.se |

| Metal-Organic Frameworks | MIL-101 (Chromium(III) benzene-1,4-dicarboxylate) | High yields, solvent-free conditions, reusability. researchgate.net |

| Heterogeneous Catalysts | Montmorillonite K10, TiO2, Cr2O3 nanoparticles | Inexpensive, environmentally friendly, high efficiency. researchgate.netresearchgate.net |

| Biocatalysts | Ketoreductases, Amine Transaminases | High selectivity, mild reaction conditions, sustainable. uni-greifswald.de |

Integration into Advanced Materials Science and Supramolecular Chemistry

The imidazole and cyclohexanol (B46403) moieties in this compound make it an attractive building block for advanced materials and supramolecular assemblies. The imidazole ring can participate in hydrogen bonding and metal coordination, while the cyclohexanol group provides a flexible, three-dimensional scaffold.

In materials science, this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored properties. researchgate.netmetu.edu.tr For instance, imidazole-containing polymers have been investigated for applications in catalysis and as electrochromic materials. metu.edu.tr The integration of this compound into such systems could impart unique recognition or catalytic functionalities.

Supramolecular chemistry offers exciting possibilities for the self-assembly of this compound into complex architectures. mdpi.com The non-covalent interactions involving the imidazole ring can be exploited to construct host-guest systems, molecular capsules, and gels. mdpi.comworktribe.com These supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis. The ability of imidazole groups to participate in enzyme-like catalysis within supramolecular hosts has been demonstrated, suggesting a potential catalytic role for assemblies of this compound. mdpi.com

Application of Green Chemistry Principles in its Synthesis and Utilization

Adherence to the principles of green chemistry is paramount for the sustainable development and application of this compound. royalsocietypublishing.org Future research should prioritize the following green chemistry principles:

Waste Prevention: Designing synthetic routes that generate minimal waste. royalsocietypublishing.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. royalsocietypublishing.org

Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or ionic liquids, or ideally, conducting reactions under solvent-free conditions. royalsocietypublishing.orgroyalsocietypublishing.org

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. royalsocietypublishing.org

Use of Renewable Feedstocks: Investigating the synthesis of this compound from biomass-derived starting materials. rsc.org

By consciously applying these principles, the environmental impact of producing and using this compound can be significantly minimized. An eco-friendly aqueous approach has already been reported for the synthesis of related imidazole hybrids. nih.gov

Advanced Computational Studies for Rational Design and Property Prediction

Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for the rational design of novel derivatives of this compound and for predicting their properties. researchgate.net DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding synthetic efforts towards compounds with desired characteristics. researchgate.net

For example, computational studies can be used to:

Predict the most stable conformations of this compound and its derivatives.

Elucidate reaction mechanisms and predict the efficiency of different synthetic routes.

Screen for potential applications by calculating properties relevant to catalysis, material science, or biological activity.

Design new molecules with enhanced properties based on a fundamental understanding of structure-property relationships.

In silico studies have been successfully used to investigate the properties of other imidazole-containing compounds, demonstrating the potential of these methods to accelerate the discovery and development of new applications for this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Imidazol-1-yl-cyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : Mannich-type reactions are viable for introducing the imidazole moiety to the cyclohexanol backbone. For example, highlights the use of Mannich reactions under reflux conditions (e.g., ethanol, 80°C) with catalytic acids to form imidazole derivatives. Optimize yield by adjusting solvent polarity (polar aprotic solvents like DMF may enhance nucleophilicity) and using stoichiometric control of amine precursors. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Provides definitive bond lengths (e.g., C–N: ~1.32 Å) and dihedral angles between the imidazole and cyclohexanol rings (e.g., 12.5° deviation from planarity) .

- NMR spectroscopy : Use ¹H NMR to confirm proton environments (e.g., imidazole H-2 at δ 7.2–7.5 ppm; cyclohexanol OH at δ 1.5–2.0 ppm) and ¹³C NMR for carbonyl/aromatic carbon assignments .

- IR spectroscopy : Identify key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N stretch at 1650 cm⁻¹) .

Q. How can researchers ensure purity during the isolation of this compound?

- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities. Validate purity (>98%) via GC-MS (electron ionization, m/z peaks corresponding to molecular ion [M+H]⁺). For hygroscopic samples, use anhydrous Na₂SO₄ during drying and store under inert gas .

Advanced Research Questions

Q. What strategies resolve discrepancies in computational vs. experimental spectral data for this compound?

- Methodological Answer : Cross-validate using DFT calculations (B3LYP/6-31G* basis set) to model vibrational frequencies and NMR chemical shifts. If experimental IR peaks deviate by >10 cm⁻¹, consider tautomeric forms (e.g., imidazole ring protonation states) or solvent effects. Compare with crystallographic data (e.g., unit cell dimensions: a = 5.62 Å, b = 7.83 Å, c = 11.65 Å) to validate conformers .

Q. How does the steric environment of the cyclohexanol ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform kinetic studies (e.g., pseudo-first-order conditions) with varying nucleophiles (e.g., thiols, amines). Use X-ray data (e.g., cyclohexanol chair conformation with axial OH group) to correlate steric hindrance with reaction rates. Computational docking (AutoDock Vina) can predict binding affinities in enzyme-active sites, highlighting steric clashes .

Q. What experimental designs assess the stability of this compound under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation via LC-MS over 24 hours.

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., onset at 180°C).

- Light sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation products with HRMS .

Q. How can researchers address contradictory bioactivity results in cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media) and validate via dose-response curves (IC₅₀ values). Use SPR (surface plasmon resonance) to measure direct binding constants (KD) to target proteins, reducing false positives from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.